1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine
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Overview
Description
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridazine ring fused with a pyrimidine ring, with methyl and phenyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridazine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in solvents like toluene or ethanol, with catalysts such as amberlyst-15 .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while minimizing human error.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Shares structural similarities but differs in the fused ring system.
1,3,4-Thiadiazoles: Another class of heterocyclic compounds with diverse biological activities.
Indole Derivatives: Known for their wide range of biological applications.
Uniqueness
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C14H16N4/c1-10-8-12-13(11-6-4-3-5-7-11)15-9-16-14(12)18(2)17-10/h3-7,9-10,17H,8H2,1-2H3 |
InChI Key |
YPDMSKWLGJPZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N=CN=C2N(N1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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